molecular formula C12H13N3OS3 B4235609 N-Benzyl-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide

N-Benzyl-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide

Cat. No.: B4235609
M. Wt: 311.5 g/mol
InChI Key: YYMCRSFGLRECIC-UHFFFAOYSA-N
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Description

N-Benzyl-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide is a sulfur-rich heterocyclic compound featuring a central [1,2,4]thiadiazole ring substituted with methylsulfanyl groups and a benzyl-acetamide side chain. The thiadiazole core, characterized by two sulfur and three nitrogen atoms, confers unique electronic and steric properties, making it a candidate for drug discovery.

Properties

IUPAC Name

N-benzyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS3/c1-17-11-14-12(19-15-11)18-8-10(16)13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCRSFGLRECIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326523
Record name N-benzyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878417-57-3
Record name N-benzyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the thiadiazole intermediate with methyl iodide in the presence of a base.

    Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the thiadiazole intermediate with chloroacetyl chloride in the presence of a base.

    Benzylation: The final step involves the benzylation of the acetamide intermediate using benzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further research in oncology.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular membranes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-Benzyl-2-(2-nitroimidazolyl)acetamide (Benznidazole, Bnz) Structural Features: Nitroimidazole core, benzyl-acetamide side chain. Pharmacology: Used against Trypanosoma cruzi (Chagas disease). Acts as a prodrug, requiring nitroreductase activation to generate cytotoxic radicals. Drawbacks: Severe side effects (e.g., neuropathy, agranulocytosis) due to reactive nitro intermediates .

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Structural Features : Oxadiazole core, indole-methyl group, sulfanyl-acetamide chain.
  • Properties : Enhanced π-π stacking (indole moiety) and moderate solubility. EIMS data indicate molecular weights ~378 g/mol .

N-Benzyl-2-(5-bromo-pyridin-2-yl)-acetamide

  • Structural Features : Pyridine ring, bromine substituent.
  • Application : Intermediate in Tirbanibulin synthesis (anticancer agent). Bromine enhances electrophilicity for cross-coupling reactions .

Tetrazole-Based Analog (e.g., N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(tetrazol-5-yl)acetamide)

  • Structural Features : Tetrazole core, dimethoxyphenethyl group.
  • Advantages : Tetrazole’s metabolic stability and hydrogen-bonding capacity improve pharmacokinetics .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Properties of Key Compounds

Compound Core Heterocycle Molecular Weight (g/mol) Solubility Bioactivity Key Limitations
Target Compound [1,2,4]Thiadiazole ~350 (calculated) Low (lipophilic) Not reported (assumed antimicrobial) Lack of in vivo data
Benznidazole (Bnz) Nitroimidazole ~260 Moderate Antiparasitic Severe side effects
Oxadiazole-Indole Analog 1,3,4-Oxadiazole ~378 Moderate Antimicrobial (hypothesized) Limited toxicity studies
Pyridine-Bromine Analog Pyridine ~350 (estimated) Low Synthetic intermediate No direct therapeutic use
Tetrazole Analog Tetrazole ~450 (estimated) Moderate Metabolic stability Complex synthesis

Key Observations:

  • Electronic Effects : The thiadiazole core’s electron-deficient nature (vs. oxadiazole or imidazole) may enhance electrophilic reactivity, influencing target binding .
  • Metabolic Stability : Tetrazole analogs exhibit superior stability due to resistance to oxidative metabolism, whereas nitroimidazoles (Bnz) generate toxic metabolites .

Biological Activity

N-Benzyl-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H14N2S3\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}_3

This structure incorporates a benzyl group and two sulfanyl groups attached to the thiadiazole ring, contributing to its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A related study on thiazole derivatives demonstrated promising antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .

For this compound, preliminary tests suggest it may possess similar antifungal properties due to its structural similarities with other effective thiadiazole-based compounds.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In studies involving related thiadiazole derivatives, IC50 values were determined against various cell lines. For instance, some derivatives exhibited IC50 values around 148 μM against NIH/3T3 cells, indicating moderate cytotoxicity .

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin>1000

These findings suggest that while some derivatives are effective against fungal pathogens, they also exhibit a degree of cytotoxicity, necessitating further investigation into their selectivity and therapeutic index.

The mechanism by which thiadiazole compounds exert their biological effects often involves the inhibition of critical enzymes or pathways within microbial cells. For example, studies have shown that certain thiadiazole derivatives inhibit ergosterol synthesis by targeting the CYP51 enzyme, which is essential for fungal cell membrane integrity . This mechanism is similar to that of azole antifungals.

Case Studies and Research Findings

  • Antifungal Activity : A series of synthesized thiazole compounds demonstrated significant antifungal activity against Candida species. Compounds with electronegative substituents showed enhanced efficacy due to increased lipophilicity and better interaction with target sites .
  • Cytotoxicity Analysis : The cytotoxicity of various derivatives was assessed using NIH/3T3 cell lines, revealing that while some compounds were potent antifungals, they also posed risks to normal cells at effective concentrations .
  • In Silico Studies : Molecular docking studies indicated that certain thiadiazole derivatives fit well into the active site of CYP51, suggesting a potential pathway for their antifungal action. This computational approach aids in predicting the efficacy and safety profiles of new compounds before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide

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